REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-:12].[K+].[Mn]([O-])(=O)(=O)=O.[K+].[OH2:20]>>[Cl:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[C:9]([C:11]([OH:20])=[O:12])[N:10]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC(=N1)C
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Name
|
|
Quantity
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1.5 L
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a mechanic stirrer
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Type
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CUSTOM
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Details
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was kept in the range of 85-95° C. during the reaction process
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Name
|
|
Type
|
|
Smiles
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ClC1=NC(=CC=C1C(=O)O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |